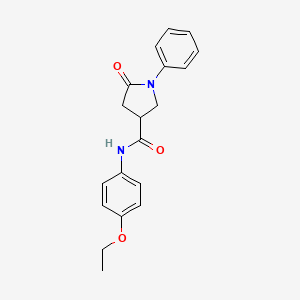
N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en la investigación científica. Este compuesto presenta un anillo de pirrolidina, que es una lactama de cinco miembros, y está sustituido con grupos fenilo y etoxifenilo, lo que lo hace estructuralmente único y funcionalmente versátil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida normalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclización que involucra una amina adecuada y un compuesto carbonílico.
Reacciones de sustitución:
Amidación: El paso final implica la formación del grupo carboxamida, típicamente a través de la reacción de una amina con un derivado de ácido carboxílico en condiciones deshidratantes.
Métodos de producción industrial
En un entorno industrial, la producción de N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida puede implicar:
Procesamiento por lotes: Utilizando grandes reactores donde cada paso de la síntesis se lleva a cabo secuencialmente.
Química de flujo continuo: Emplear reactores continuos para optimizar el proceso de síntesis, mejorando la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría modificar su reactividad y propiedades.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).
Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
Química
En química, N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y la unión a receptores debido a su similitud estructural con ciertas moléculas bioactivas.
Medicina
En la química medicinal, N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo por el cual N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a una cascada de eventos bioquímicos. Las vías exactas dependen del contexto de su aplicación, como su uso en química medicinal o investigación biológica.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-etoxifenil)acetamida: Conocido por sus propiedades analgésicas.
N-fenilpirrolidina-3-carboxamida: Utilizado en diversas aplicaciones sintéticas.
5-oxo-1-fenilpirrolidina-3-carboxamida: Estudiado por sus posibles actividades biológicas.
Singularidad
N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida destaca por sus características estructurales combinadas, que confieren reactividad única y posibles aplicaciones. Sus grupos etoxifenilo y fenilo proporcionan propiedades electrónicas y estéricas distintas, lo que lo convierte en un compuesto valioso para diversas áreas de investigación.
Esta descripción detallada proporciona una comprensión integral de N-(4-etoxifenil)-5-oxo-1-fenilpirrolidina-3-carboxamida, destacando su síntesis, reacciones, aplicaciones y características únicas.
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-17-10-8-15(9-11-17)20-19(23)14-12-18(22)21(13-14)16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,23) |
Clave InChI |
NXWFXRFPBWXXBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)
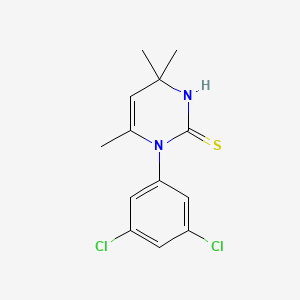
![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)
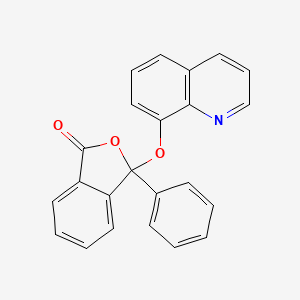
![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11652431.png)

![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)
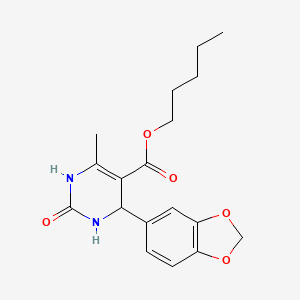
![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)
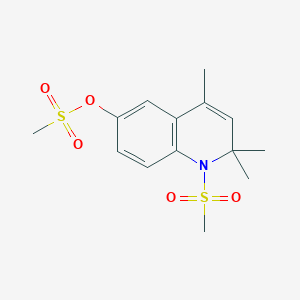
![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
